(2R,4R)-1-Benzyl 2-méthyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

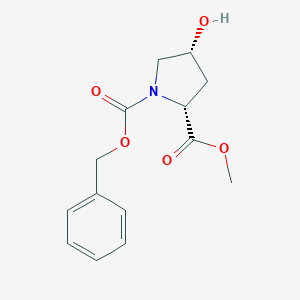

(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Applications De Recherche Scientifique

Chemistry

In chemistry, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors.

Medicine

Medically, this compound has potential applications in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for selective binding, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for producing enantiomerically pure substances.

Mécanisme D'action

Target of Action

It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs . In the context of ADCs and PROTACs, the compound would be linked to a specific antibody or ligand that targets a particular protein or cell type.

Mode of Action

As a non-cleavable linker, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate forms a stable bond between the antibody (or ligand) and the drug in ADCs (or PROTACs). This allows the drug to be specifically delivered to cells that the antibody (or ligand) targets .

Pharmacokinetics

The stability of the linker can affect the drug’s bioavailability, as it needs to remain intact until it reaches the target cells .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate include the conditions under which the ADCs or PROTACs are stored and administered. For instance, the compound is stable at -20°C for 3 years and at 4°C for 2 years . Other factors, such as the patient’s physiological condition and the presence of other drugs, could also influence its action and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, methyl acrylate, and a suitable chiral catalyst.

Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through a [3+2] cycloaddition reaction.

Hydroxylation: Introduction of the hydroxyl group at the 4-position can be accomplished using a hydroxylating agent like osmium tetroxide (OsO4) in the presence of a co-oxidant.

Esterification: The final step involves esterification to introduce the carboxylate groups, which can be done using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone using reagents like pyridinium chlorochromate (PCC).

Reduction: The ester groups can be reduced to alcohols using lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of diol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Uniqueness

Compared to similar compounds, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its benzyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a more potent candidate for drug development and other applications.

Activité Biologique

(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 155075-23-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₁O₅

- Molecular Weight : 279.292 g/mol

- PubChem CID : 688410

The biological activity of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is largely attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ in various cell models. For instance, it significantly reduced LPS-induced NO production in RAW 264.7 cells, demonstrating a dose-dependent response .

- Regulation of Enzymatic Activity : The compound appears to modulate the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. Inhibition of these enzymes leads to reduced inflammation and pain signaling pathways .

Pharmacological Effects

The pharmacological profile of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate includes:

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its overall protective effects against cellular damage caused by reactive oxygen species (ROS) .

Research Findings

Recent studies focusing on (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate have yielded promising results:

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the evaluation of the compound's effects on LPS-stimulated RAW 264.7 macrophages. The study demonstrated that treatment with varying concentrations of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate led to:

- A significant decrease in NO production by up to 81.91% at higher concentrations.

- A reduction in COX-2 expression at concentrations above 50 μM.

These findings suggest that the compound effectively mitigates inflammatory responses through specific biochemical pathways .

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350898 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155075-23-3 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.